molecular formula C23H37FN2O4 B11829389 (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate

(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate

Cat. No.: B11829389
M. Wt: 424.5 g/mol
InChI Key: OHNFLIFXKPUXAQ-FQEVSTJZSA-N
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Description

(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate is a complex organic compound that features a tert-butoxycarbonyl group, a fluorophenyl group, and a diisopropylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tert-butoxycarbonyl group: This is usually achieved by reacting the appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Formation of the diisopropylcarbamate moiety: This can be achieved by reacting the intermediate with diisopropylcarbamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles such as amines or thiols.

Scientific Research Applications

(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-chlorophenyl)butyl diisopropylcarbamate
  • (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-bromophenyl)butyl diisopropylcarbamate

Uniqueness

The presence of the fluorophenyl group in (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C23H37FN2O4

Molecular Weight

424.5 g/mol

IUPAC Name

[(1S)-1-(4-fluorophenyl)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl] N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C23H37FN2O4/c1-16(2)26(17(3)4)22(28)29-20(18-11-13-19(24)14-12-18)10-9-15-25(8)21(27)30-23(5,6)7/h11-14,16-17,20H,9-10,15H2,1-8H3/t20-/m0/s1

InChI Key

OHNFLIFXKPUXAQ-FQEVSTJZSA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)O[C@@H](CCCN(C)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC(CCCN(C)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F

Origin of Product

United States

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